molecular formula C15H14Cl2N6 B2613953 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine CAS No. 537667-16-6

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine

Cat. No.: B2613953
CAS No.: 537667-16-6
M. Wt: 349.22
InChI Key: QVBFELMJIOAJLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-7H-purine is a purine derivative featuring a piperazine ring substituted at the 6-position with a 3,4-dichlorophenyl group. This structural motif is significant in medicinal chemistry due to the piperazine moiety’s role in modulating receptor binding and pharmacokinetic properties. The 3,4-dichlorophenyl substituent enhances lipophilicity and may influence interactions with serotonin (5-HT) or dopamine receptors, common targets for neuropsychiatric therapeutics .

Properties

IUPAC Name

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N6/c16-11-2-1-10(7-12(11)17)22-3-5-23(6-4-22)15-13-14(19-8-18-13)20-9-21-15/h1-2,7-9H,3-6H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBFELMJIOAJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this process is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity and exerting its effects on the central nervous system . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Core Structural Variations

The compound’s purine core distinguishes it from analogs in the literature. For example:

  • Pyridine-sulfonamide derivatives (e.g., compounds 20, 21, 22 in ) feature a pyridine ring linked to a sulfonamide group and a piperazine-aryl substituent.
  • Pyrido-pyrimidinone derivatives () incorporate a fused pyrido[1,2-a]pyrimidin-4-one core with piperazine or diazepane substituents. These systems exhibit distinct electronic properties compared to purines, altering solubility and target selectivity .

Substituent Effects

  • 3,4-Dichlorophenyl vs. 3,4-Dimethoxyphenyl: The dichlorophenyl group in the target compound increases electron-withdrawing effects, enhancing stability and receptor-binding affinity compared to methoxy-substituted analogs (e.g., ’s pyrido-pyrimidinones) . Methoxy groups in compounds may improve solubility but reduce CNS penetration due to higher polarity.
  • Piperazine vs. Diazepane: Piperazine rings (as in the target compound) offer rigid, planar conformations favorable for receptor interactions.

Pharmacological Implications

  • Receptor Binding: The purine core may target adenosine receptors (A1/A2A) or kinases, unlike sulfonamide derivatives (), which are more commonly associated with carbonic anhydrase or 5-HT receptor modulation . Diazepane-containing analogs () might exhibit broader off-target effects due to conformational flexibility .
  • Bioavailability :

    • The dichlorophenyl group in the target compound likely improves blood-brain barrier penetration compared to polar sulfonamides or methoxy-substituted derivatives .

Biological Activity

6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine, a purine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound features a unique structure that combines a purine core with a piperazine moiety, which is often associated with various biological activities. This article explores the biological activity of this compound, including its mechanisms of action, binding affinities, and potential therapeutic effects.

Chemical Structure and Properties

The chemical structure of 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine can be described as follows:

PropertyValue
Molecular FormulaC15H17Cl2N5
Molecular Weight348.23 g/mol
IUPAC Name6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine
CAS Number[insert CAS number]

The primary mechanism of action for 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine involves its interaction with various receptors and enzymes:

  • Alpha1-Adrenergic Receptors : The compound exhibits affinity for alpha1-adrenergic receptors, which are involved in smooth muscle contraction and vasoconstriction. Binding affinities range from 22 nm to 250 nm.
  • PARP Inhibition : Recent studies indicate that derivatives of this compound may inhibit PARP (Poly ADP-ribose polymerase), an enzyme involved in DNA repair. This inhibition can lead to increased apoptosis in cancer cells .

Anticancer Potential

Research has demonstrated that compounds similar to 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine can exhibit significant anticancer activity. For instance:

  • MCF-7 Breast Cancer Cells : Compounds derived from this structure have shown moderate to significant efficacy against MCF-7 breast cancer cells, with IC50 values comparable to established drugs like Olaparib .

Binding Affinities

A comparative analysis of binding affinities for various receptors is summarized in the table below:

Receptor TypeBinding Affinity (nM)
5-HT614 - 1000
5-HT7100 - 4789
D21 - 2090

This data indicates that the compound has a range of affinities for different serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders as well as cancer .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Inhibition of PARP Activity : A study evaluated the effects of compounds similar to 6-[4-(3,4-dichlorophenyl)piperazin-1-yl]-7H-purine on PARP activity. Results indicated significant inhibition at varying concentrations, leading to apoptosis in treated cells .
  • Receptor Binding Studies : Another investigation into receptor binding revealed that these compounds could modulate neurotransmitter systems effectively, showcasing their potential in treating conditions such as anxiety and depression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.